

Application Notes and Protocols for 4-Methoxytryptamine Hydrochloride in Animal Research

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Compound of Interest

Compound Name: 4-Methoxytryptamine
hydrochloride

Cat. No.: B3050521

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Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. All animal research must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body. **4-Methoxytryptamine hydrochloride** (4-MeO-DMT) is a research chemical, and its pharmacological and toxicological properties are not fully characterized. Extreme caution should be exercised during handling and administration.

Introduction

4-Methoxytryptamine (4-MeO-DMT), also known as O-methylpsilocin, is a tryptamine derivative and a positional isomer of the well-studied 5-MeO-DMT.^[1] It is structurally related to the classic psychedelic psilocin (4-HO-DMT).^[1] Like other psychedelic tryptamines, its primary mechanism of action is believed to be through the modulation of serotonin receptors.^{[1][2]} Specifically, it has a high affinity for the 5-HT_{2A} receptor, which is a key target for hallucinogenic compounds.^{[1][2][3]}

Due to the limited number of in vivo studies, establishing a precise dosage for 4-MeO-DMT in animal models requires careful dose-finding experiments. The data available is primarily from rodent drug discrimination studies, which can provide a starting point for determining an effective dose.

Pharmacological Profile

4-MeO-DMT is a serotonin receptor modulator with high affinity for several serotonin receptor subtypes.^[1] Its psychedelic-like effects are thought to be mediated primarily through its agonist activity at the 5-HT2A receptor.^{[2][3]}

Table 1: Receptor Binding Affinities (K_i) of 4-MeO-DMT

Receptor	Binding Affinity (K _i)
5-HT1A	235 nM ^[1]
5-HT2A	68–1,300 nM ^[1]
5-HT2C	340 nM ^[1]

Note: Lower K_i values indicate higher binding affinity.

Dosage Considerations for Animal Research

Direct dosage recommendations for **4-Methoxytryptamine hydrochloride** in animal research are scarce in published literature. However, data from drug discrimination studies in rodents can be used to estimate an effective dose. In these studies, an effective dose (ED₅₀) is the dose at which 50% of the animals recognize the drug's subjective effects.

Table 2: Effective Doses of 4-MeO-DMT in Rodent Drug Discrimination Studies

Animal Model	Administration Route	ED ₅₀	Notes
Rodents	Not specified	~3.53 mg/kg	Substituted for DOM ^[1]
Rodents	Not specified	3.47 μmol/kg	Substituted for 5-MeO-DMT ^[1]

Note: The molecular weight of **4-Methoxytryptamine hydrochloride** is 254.76 g/mol . Therefore, 3.47 μmol/kg is approximately 0.88 mg/kg.

Based on this data, a starting dose for exploratory studies in rodents could be in the range of 0.5 to 1.0 mg/kg. A dose-response study is essential to determine the optimal dose for the desired effect in a specific animal model and experimental paradigm.

Experimental Protocols

The following are general protocols for the preparation and administration of **4-Methoxytryptamine hydrochloride** to rodents. These should be adapted to the specific requirements of the research protocol.

4.1. Preparation of Dosing Solution

4-Methoxytryptamine hydrochloride is a salt, which generally has good solubility in aqueous solutions.

- Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles.
- Procedure:
 - Weigh the desired amount of **4-Methoxytryptamine hydrochloride** in a sterile container.
 - Add the desired volume of the vehicle to achieve the target concentration.
 - Vortex or sonicate the solution until the compound is fully dissolved.
 - Sterile filter the solution through a 0.22 µm filter into a sterile vial.
- Example Calculation for a 1 mg/mL solution:
 - Weigh 10 mg of **4-Methoxytryptamine hydrochloride**.
 - Add 10 mL of sterile saline.
 - This will result in a concentration of 1 mg/mL. For a 1 mg/kg dose in a 25g mouse, you would administer 0.025 mL (25 µL).

4.2. Administration Routes

The choice of administration route will depend on the desired pharmacokinetic profile.

- Intraperitoneal (IP) Injection: Commonly used in rodents for systemic administration. It offers rapid absorption.
- Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP injection.
- Oral Gavage (PO): Used for oral administration. The bioavailability may be lower due to first-pass metabolism. A method for voluntary oral administration in mice has also been described, which can reduce stress.[\[4\]](#)

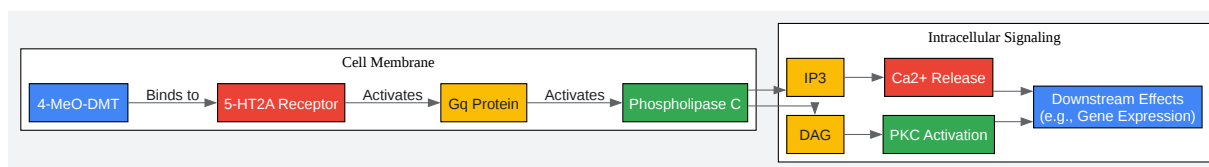
Protocol for Intraperitoneal (IP) Injection in Mice:

- Restrain the mouse appropriately.
- Locate the injection site in the lower right or left quadrant of the abdomen.
- Insert a 25-27 gauge needle at a 15-20 degree angle.
- Aspirate to ensure no fluid is drawn back, then inject the solution.

Visualization of Signaling Pathways and Experimental Workflows

5.1. Putative Signaling Pathway of 4-MeO-DMT

The primary mechanism of action for psychedelic tryptamines involves agonism at the 5-HT_{2A} receptor, which is a Gq-coupled receptor. This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

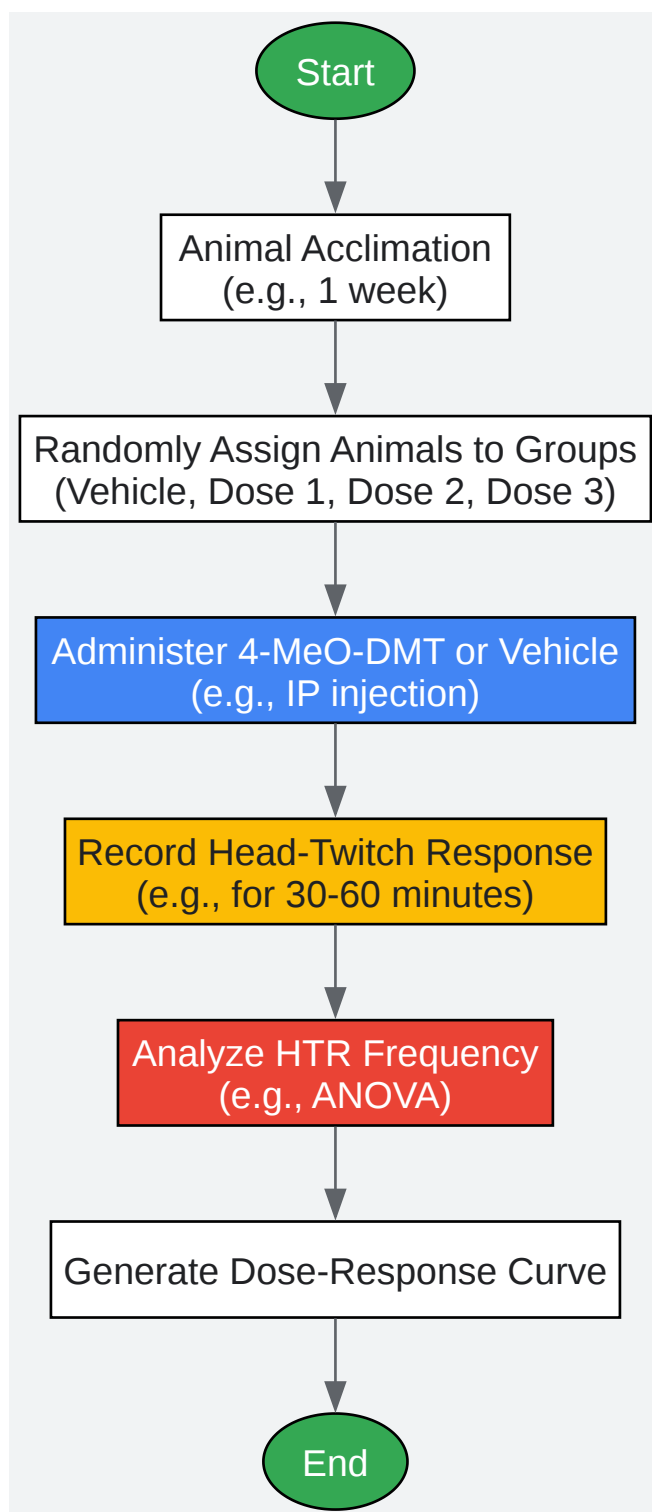


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Caption: Putative 5-HT2A receptor signaling pathway for 4-MeO-DMT.

5.2. Experimental Workflow for a Dose-Response Study

A dose-response study is a critical first step to determine the psychoactive effects of 4-MeO-DMT in an animal model. The head-twitch response (HTR) in mice is a commonly used behavioral proxy for 5-HT2A receptor activation.



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Caption: Workflow for a head-twitch response dose-response study.

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